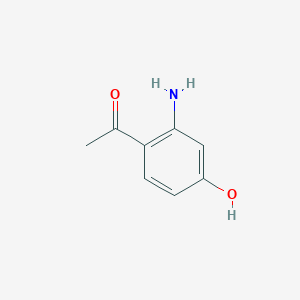

1-(2-Amino-4-hydroxyphenyl)ethanone

Descripción general

Descripción

1-(2-Amino-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H9NO2 It is known for its unique chemical structure, which includes both an amino group and a hydroxy group attached to a phenyl ring, along with an ethanone group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-hydroxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of phenol with a mineral acid salt of aminoacetonitrile in the presence of an anhydrous aluminum chloride catalyst. The reaction is carried out in ethylene dichloride as a solvent, with dried hydrogen chloride gas introduced at temperatures between 30-60°C, preferably 35-45°C . The intermediate imine layer formed during the reaction is separated and hydrolyzed to yield the desired compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The separated ethylene dichloride layer can be reused as a solvent for subsequent reactions, enhancing the overall efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Amino-4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The amino and hydroxy groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nitro groups under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Medicine: Its ability to interfere with bacterial communication systems suggests potential use in developing new antimicrobial therapies.

Industry: The compound’s unique chemical properties make it valuable in the production of specialized chemicals and materials.

Mecanismo De Acción

The mechanism by which 1-(2-Amino-4-hydroxyphenyl)ethanone exerts its effects involves its interaction with bacterial quorum sensing systems. The compound inhibits the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa by suppressing the expression of quorum sensing-related genes . This disruption of bacterial communication leads to reduced virulence and enhanced oxidative stress in the bacteria, making it a promising candidate for antimicrobial applications.

Comparación Con Compuestos Similares

1-(2-Amino-4-hydroxyphenyl)ethanone can be compared with other similar compounds, such as:

2-Hydroxyacetophenone: Similar in structure but lacks the amino group.

4-Hydroxyacetophenone: Similar but with the hydroxy group in a different position.

2-Hydroxy-4-methoxyacetophenone: Contains a methoxy group in addition to the hydroxy group.

Uniqueness: The presence of both amino and hydroxy groups on the phenyl ring, along with the ethanone group, gives this compound unique chemical properties and reactivity compared to its analogs. This combination of functional groups contributes to its potential as a versatile intermediate in organic synthesis and its biological activity as a quorum sensing inhibitor.

Actividad Biológica

1-(2-Amino-4-hydroxyphenyl)ethanone, also known as AHE, is a compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biochemical properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

This compound exhibits significant interactions with various enzymes and proteins. Its role as a quorum sensing (QS) inhibitor is particularly noteworthy, as it affects the virulence factors of pathogens such as Pseudomonas aeruginosa by suppressing the secretion of acyl-homoserine lactones (AHLs) . This modulation of QS pathways leads to alterations in cellular metabolism and oxidative stress responses, making it a valuable tool in biochemical research.

Key Interactions

- Enzyme Modulation : AHE interacts with enzymes involved in oxidative stress responses, impacting metabolic pathways essential for cellular function .

- Gene Expression : It influences the expression of genes related to oxidative stress, further affecting cellular metabolism .

The primary mechanism through which this compound exerts its biological effects is through the inhibition of QS systems in bacteria. This action disrupts the communication between bacterial cells, leading to reduced pathogenicity.

Molecular Mechanism

- Binding Interactions : AHE binds to QS receptors in Pseudomonas aeruginosa, inhibiting the transcriptional activity of key genes such as traI and traR, which are critical for QS signaling .

- Oxidative Stress Induction : The compound enhances oxidative stress within bacterial cells, disrupting their energy supply and metabolic processes .

Biological Activities

This compound has been studied for various biological activities:

Antimicrobial Activity

- AHE has shown potential as an antimicrobial agent by inhibiting the growth and virulence of pathogenic bacteria. Its minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa PAO1 has been documented, indicating its effectiveness in controlling bacterial infections .

Antioxidant Properties

- The compound's ability to modulate oxidative stress suggests it may have antioxidant properties, which could be beneficial in protecting cells from damage caused by reactive oxygen species (ROS) .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Potential Applications

Given its biological activities, this compound holds promise for applications in:

- Medicine : As a potential antivirulence agent against bacterial infections.

- Agriculture : In pest control strategies by targeting bacterial pathogens affecting crops.

Propiedades

IUPAC Name |

1-(2-amino-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSBOMDRAHLOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561255 | |

| Record name | 1-(2-Amino-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90033-64-0 | |

| Record name | 1-(2-Amino-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.